molecular formula C25H22O10 B192384 Silydianin CAS No. 29782-68-1

Silydianin

Cat. No.: B192384
CAS No.: 29782-68-1
M. Wt: 482.4 g/mol
InChI Key: CYGIJEJDYJOUAN-AKRZRKSXSA-N
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Description

Silidianin is a flavonolignan compound found in the seeds of the milk thistle plant, Silybum marianum. It is one of the several active constituents of silymarin, a complex mixture of flavonolignans that also includes silibinin, isosilibinin, and silychristin . Silidianin is known for its hepatoprotective properties, which means it helps protect liver cells from damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silidianin is typically extracted from the seeds of the milk thistle plant. The extraction process involves the use of polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The seeds are first defatted using n-hexane, and then the flavonolignans, including silidianin, are extracted using methanol .

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle large quantities of milk thistle seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The resulting extract is then purified to isolate silidianin and other flavonolignans. The purified compounds are often used in dietary supplements and pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Silidianin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Silidianin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction of silidianin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Silidianin can undergo substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of silidianin can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.

Properties

CAS No.

29782-68-1

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

(3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one

InChI

InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1

InChI Key

CYGIJEJDYJOUAN-AKRZRKSXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

29782-68-1

Pictograms

Irritant

Synonyms

silidianin
silydianin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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